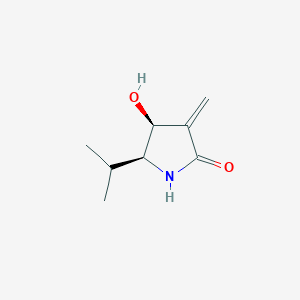
Bromoacetic acid--ethane-1,2-diol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromoacetic acid–ethane-1,2-diol (1/1) is a chemical compound that combines bromoacetic acid and ethane-1,2-diol in a 1:1 ratio. This compound is known for its applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromoacetic acid can be synthesized through the bromination of acetic acid, typically using the Hell–Volhard–Zelinsky reaction. This involves the reaction of acetic acid with bromine in the presence of phosphorus tribromide . Ethane-1,2-diol is produced industrially from ethylene via ethylene oxide, which reacts with water to form ethane-1,2-diol .
Industrial Production Methods
The industrial production of bromoacetic acid involves the bromination of acetic acid on a large scale, often using continuous flow reactors to ensure efficient and safe production. Ethane-1,2-diol is produced in large quantities through the hydration of ethylene oxide, which is derived from ethylene .
Analyse Chemischer Reaktionen
Types of Reactions
Bromoacetic acid–ethane-1,2-diol (1/1) undergoes various chemical reactions, including:
Oxidation: Ethane-1,2-diol can be oxidized to form glycolic acid or oxalic acid.
Reduction: Bromoacetic acid can be reduced to acetic acid.
Substitution: Bromoacetic acid can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions
Major Products
Oxidation: Glycolic acid, oxalic acid.
Reduction: Acetic acid.
Substitution: Various substituted acetic acids depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Bromoacetic acid–ethane-1,2-diol (1/1) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of bromoacetic acid–ethane-1,2-diol (1/1) involves the alkylation of nucleophilic sites in molecules. Bromoacetic acid acts as an alkylating agent, transferring its bromoacetyl group to nucleophiles such as amines, thiols, and hydroxyl groups. This reaction can modify proteins, nucleic acids, and other biomolecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroacetic acid–ethane-1,2-diol (1/1): Similar in structure but with a chlorine atom instead of bromine.
Fluoroacetic acid–ethane-1,2-diol (1/1): Contains a fluorine atom instead of bromine.
Iodoacetic acid–ethane-1,2-diol (1/1): Contains an iodine atom instead of bromine
Uniqueness
Bromoacetic acid–ethane-1,2-diol (1/1) is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom makes the compound a stronger alkylating agent than its chloro and fluoro analogs, while being less reactive than the iodo analog .
Eigenschaften
CAS-Nummer |
4070-51-3 |
|---|---|
Molekularformel |
C4H9BrO4 |
Molekulargewicht |
201.02 g/mol |
IUPAC-Name |
2-bromoacetic acid;ethane-1,2-diol |
InChI |
InChI=1S/C2H3BrO2.C2H6O2/c3-1-2(4)5;3-1-2-4/h1H2,(H,4,5);3-4H,1-2H2 |
InChI-Schlüssel |
ZOEZCLXSVVWRPH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)O.C(C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)
![2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14175353.png)



![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione](/img/structure/B14175365.png)

![1,3,8-Trimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14175377.png)


![N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide](/img/structure/B14175385.png)


![5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one](/img/structure/B14175420.png)
